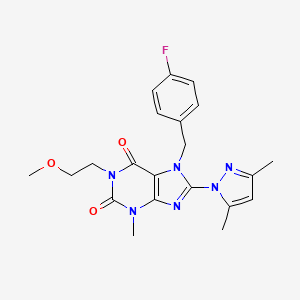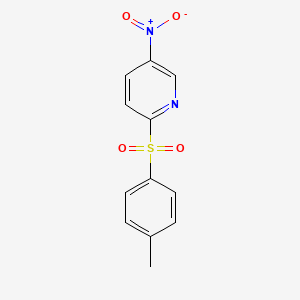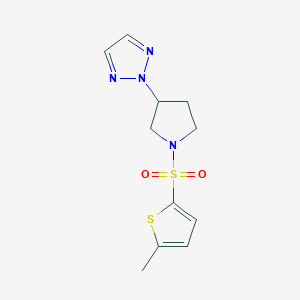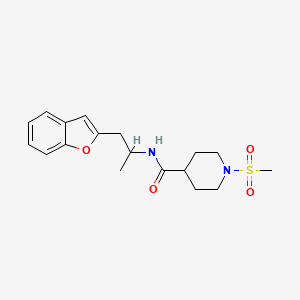
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H23FN6O3 and its molecular weight is 426.452. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bitter Modifying Flavour Compounds
A toxicological evaluation was conducted on two novel bitter modifying flavour compounds related to the specified chemical structure. These compounds, identified in food and beverage applications, showed rapid conversion to O-sulfate and O-glucuronide conjugates in rat pharmacokinetic studies. They demonstrated non-mutagenicity in vitro and lacked maternal toxicity and adverse effects on fetal morphology at high doses, indicating safety for use in food and beverage applications (Karanewsky et al., 2016).
Multitarget Drugs for Neurodegenerative Diseases
8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are chemically similar to the specified compound, have been designed as tricyclic xanthine derivatives. These compounds were evaluated for their potential as multitarget drugs for neurodegenerative diseases, specifically as dual-target-directed A1/A2A adenosine receptor antagonists and monoamine oxidase (MAO) inhibitors. Such compounds could offer symptomatic as well as disease-modifying treatment advantages over single-target therapeutics in neurodegenerative conditions (Brunschweiger et al., 2014).
Anticancer Agents
Derivatives of pyrano[2,3-f]chromene-4,8-dione were synthesized and evaluated as potential anticancer agents. These compounds showed promising anticancer activities against various human cancer cell lines, suggesting the potential utility of this chemical scaffold in developing new anticancer drugs. The study highlighted the importance of structural modifications for enhancing biological activity and provided a basis for further optimization of these compounds as anticancer agents (Li Hongshuang et al., 2017).
Analgesic and Anti-inflammatory Agents
A series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties exhibited significant analgesic and anti-inflammatory effects in vivo. These compounds, especially benzylamide and 4-phenylpiperazinamide derivatives, demonstrated activities higher than the reference drug acetylic acid in both writhing and formalin tests. Their action mechanism may involve inhibition of phosphodiesterase activity, presenting a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Eigenschaften
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-[(4-fluorophenyl)methyl]-1-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O3/c1-13-11-14(2)28(24-13)20-23-18-17(27(20)12-15-5-7-16(22)8-6-15)19(29)26(9-10-31-4)21(30)25(18)3/h5-8,11H,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVCHTQCDORVLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-fluorobenzyl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(2-fluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2688633.png)
![2-ethyl-N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]benzenesulfonamide](/img/structure/B2688635.png)

![9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2688639.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate](/img/structure/B2688640.png)
![1,4-Dimethyl 2-[(4-{2-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate](/img/structure/B2688641.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2688643.png)



![N-(1-{1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2688651.png)
![Benzo[d]thiazol-6-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2688653.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2688655.png)